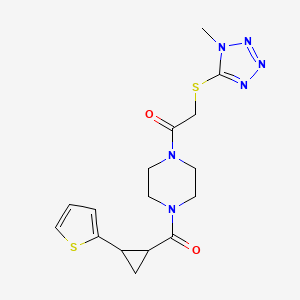
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N6O2S2 and its molecular weight is 392.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a novel heterocyclic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer studies. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N9O2S, with a molecular weight of 427.5 g/mol. The structure features a tetrazole ring, a thiol group, and a piperazine moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₉O₂S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1235093-76-1 |
Antimicrobial Activity
Research has shown that compounds containing the tetrazole moiety exhibit promising antimicrobial properties. In vitro studies have demonstrated that derivatives of tetrazole, including the compound , possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Minimum Inhibitory Concentrations (MICs) : Various studies report MIC values ranging from 0.39 µg/mL to 50 µg/mL against resistant strains such as MRSA and Gentamicin-resistant Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against human cancer cell lines.
- Cytotoxicity Testing : Using the MTT assay, it was found that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Cell Lines Tested : The compound showed effectiveness against a panel of cancer cell lines including breast, lung, and colon cancer cells, with IC50 values indicating potent activity .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of tetrazole derivatives, the target compound was tested against clinical isolates of Staphylococcus epidermidis. The results indicated that at a concentration of 4 µg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Potential
A separate investigation focused on the anticancer activity of the compound against various human cancer cell lines. The results revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-20-16(17-18-19-20)26-10-14(23)21-4-6-22(7-5-21)15(24)12-9-11(12)13-3-2-8-25-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDMDHVTNCZVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














